2-Chloro-4-(4-chlorophenoxy)benzaldehyde
Overview
Description
2-Chloro-4-(4-chlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O2. It is a chlorinated benzaldehyde derivative, characterized by the presence of two chlorine atoms and a phenoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(4-chlorophenoxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of certain genes, which in turn affects the production of proteins and other essential biomolecules. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause cellular damage and disrupt normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites within cells. For example, it may inhibit enzymes involved in the breakdown of certain substrates, leading to an accumulation of these substrates and a subsequent shift in metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of this compound can influence its overall biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-4-(4-chlorophenoxy)benzoic acid.
Reduction: 2-Chloro-4-(4-chlorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(4-chlorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: Lacks the phenoxy group and has different reactivity and applications.
4-Chlorobenzaldehyde: Similar structure but lacks the second chlorine atom and phenoxy group.
2,4-Dichlorobenzaldehyde: Similar structure but lacks the phenoxy group.
Uniqueness
2-Chloro-4-(4-chlorophenoxy)benzaldehyde is unique due to the presence of both chlorine atoms and the phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research .
Properties
IUPAC Name |
2-chloro-4-(4-chlorophenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-2-5-11(6-3-10)17-12-4-1-9(8-16)13(15)7-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVIBNRINHGDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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